Pim1-IN-1

Description

PIM1-IN-1 est un inhibiteur sélectif de la kinase du site d'intégration provirale pour la leucémie murine de Moloney 1 (PIM1). La kinase PIM1 est une protéine kinase sérine/thréonine qui joue un rôle crucial dans la survie, la prolifération et la différenciation cellulaires. Elle est impliquée dans divers cancers, notamment les hémopathies malignes et les tumeurs solides .

Propriétés

Formule moléculaire |

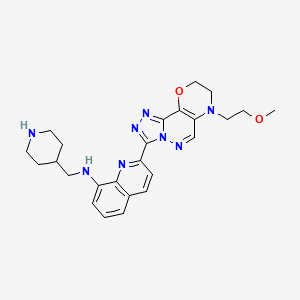

C25H30N8O2 |

|---|---|

Poids moléculaire |

474.6 g/mol |

Nom IUPAC |

2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]-N-(piperidin-4-ylmethyl)quinolin-8-amine |

InChI |

InChI=1S/C25H30N8O2/c1-34-13-11-32-12-14-35-23-21(32)16-28-33-24(30-31-25(23)33)20-6-5-18-3-2-4-19(22(18)29-20)27-15-17-7-9-26-10-8-17/h2-6,16-17,26-27H,7-15H2,1H3 |

Clé InChI |

BKDLGAKRAHVMNP-UHFFFAOYSA-N |

SMILES canonique |

COCCN1CCOC2=C1C=NN3C2=NN=C3C4=NC5=C(C=CC=C5NCC6CCNCC6)C=C4 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : PIM1-IN-1 peut être synthétisé par une série de réactions chimiques impliquant la formation d'intermédiaires clés. La synthèse implique généralement l'utilisation de solvants organiques et de catalyseurs dans des conditions de température et de pression contrôlées. Des détails spécifiques sur les voies de synthèse et les conditions réactionnelles sont souvent confidentiels et peuvent varier selon le fabricant .

Méthodes de production industrielle : La production industrielle de this compound implique l'adaptation à grande échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le processus peut impliquer plusieurs étapes de purification, telles que la cristallisation et la chromatographie, pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : PIM1-IN-1 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en sa forme réduite.

Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les halogénures ou les amines.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés substitués .

4. Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle de la kinase PIM1 dans diverses réactions et voies chimiques.

Biologie : Investigue les fonctions biologiques de la kinase PIM1 dans la survie, la prolifération et la différenciation cellulaires.

Médecine : Explore le potentiel thérapeutique de this compound dans le traitement des cancers et d'autres maladies associées à la surexpression de la kinase PIM1.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la kinase PIM1

5. Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité de la kinase PIM1. L'inhibition de la kinase PIM1 perturbe diverses voies de signalisation impliquées dans la survie, la prolifération et la différenciation cellulaires. Cela conduit à la suppression de la croissance tumorale et à l'induction de l'apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent les voies JAK-STAT et PI3K-AKT .

Composés similaires :

PIM2-IN-1 : Un autre inhibiteur sélectif ciblant la kinase PIM2.

PIM3-IN-1 : Inhibiteur sélectif de la kinase PIM3.

TP-3654 : Un inhibiteur sélectif de la kinase PIM1 actuellement en cours d'investigation clinique

Unicité : this compound est unique en raison de sa haute sélectivité pour la kinase PIM1, ce qui en fait un outil précieux pour étudier le rôle spécifique de PIM1 dans divers processus biologiques et maladies. Sa sélectivité réduit également les effets hors cible, améliorant son potentiel thérapeutique .

Applications De Recherche Scientifique

In Vitro Studies

Pim1-IN-1 has been evaluated across several cancer cell lines:

- Lymphoma Cell Lines : In studies involving Raji and Daudi cells, treatment with this compound resulted in significant reductions in cell viability at concentrations above 10 µM, with a nearly complete inhibition at 40 µM .

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| Daudi | 10 | 50 |

| Daudi | 40 | 98 |

| Raji | 20 | 50 |

| Raji | 40 | ~85 |

In Vivo Studies

In mouse models, particularly with prostate cancer cells such as DU145 and TRAMP-C1, this compound demonstrated:

- Tumor Growth Inhibition : Treatment led to a marked decrease in tumor volume compared to control groups. The mechanism involved downregulation of PIM-1 expression and activation of apoptotic pathways .

Combination Therapies

This compound shows promise when used in combination with other chemotherapeutics:

- Synergistic Effects : When combined with cisplatin or epirubicin, the antitumor activity of this compound was significantly enhanced, suggesting potential for combination therapies in clinical settings .

Targeting Stemness Phenotypes

Research indicates that PIM-1 may play a role in maintaining stem-like properties in cancer cells:

- Stem Cell Resistance : By inhibiting PIM-1, this compound could potentially reduce the stemness characteristics of tumors, making them more susceptible to conventional therapies .

Case Studies and Research Findings

Several studies have documented the effects of this compound on different cancer types:

- Prostate Cancer : A study demonstrated that silencing PIM-1 using siRNA or small molecule inhibitors like this compound led to decreased proliferation and increased apoptosis in PC3 prostate cancer cells .

- Hematological Malignancies : Inhibitors like this compound have been shown to effectively reduce tumor growth and enhance apoptosis in leukemia models .

Mécanisme D'action

PIM1-IN-1 exerts its effects by selectively inhibiting the activity of PIM1 kinase. The inhibition of PIM1 kinase disrupts various signaling pathways involved in cell survival, proliferation, and differentiation. This leads to the suppression of tumor growth and the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the JAK-STAT and PI3K-AKT pathways .

Comparaison Avec Des Composés Similaires

PIM2-IN-1: Another selective inhibitor targeting PIM2 kinase.

PIM3-IN-1: Selective inhibitor for PIM3 kinase.

TP-3654: A selective PIM1 kinase inhibitor currently under clinical investigation

Uniqueness: PIM1-IN-1 is unique due to its high selectivity for PIM1 kinase, making it a valuable tool for studying the specific role of PIM1 in various biological processes and diseases. Its selectivity also reduces off-target effects, enhancing its therapeutic potential .

Activité Biologique

Pim1-IN-1 is a selective small-molecule inhibitor targeting the PIM1 kinase, which plays a significant role in various cancers, including hematological malignancies and solid tumors. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical models, and potential as a therapeutic agent.

Overview of PIM1 Kinase

PIM1 (Proviral Integration site for Moloney Murine Leukemia Virus 1) is a serine/threonine kinase that is constitutively active and involved in cell survival, proliferation, and apoptosis. Overexpression of PIM1 is associated with poor prognosis in several cancers, including prostate cancer and triple-negative breast cancer (TNBC) . The kinase's activity is regulated through various signaling pathways, primarily involving cytokines such as IL-3 and GM-CSF .

This compound inhibits PIM1 kinase activity by binding to its ATP-binding site, thereby preventing phosphorylation of downstream targets involved in cell survival and proliferation. This inhibition leads to:

- Decreased cell viability : In vitro studies have shown that this compound treatment reduces the viability of cancer cells expressing high levels of PIM1.

- Induction of apoptosis : The compound promotes apoptosis in cancer cells by disrupting the PIM1/Hsp90 complex, leading to decreased levels of anti-apoptotic proteins such as Bad and increased activation of caspase-9 .

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

- Prostate Cancer : In SCID mice injected with DU145 prostate cancer cells, treatment with this compound resulted in significant tumor growth inhibition compared to control groups .

- Triple-Negative Breast Cancer : In TNBC models, this compound not only inhibited tumor growth but also sensitized cells to standard chemotherapeutic agents .

Data Table: Efficacy of this compound in Various Cancer Models

Potential Clinical Applications

Given its mechanism of action and efficacy in preclinical studies, this compound holds promise for clinical applications:

- Combination Therapy : The compound may be particularly effective when used alongside existing chemotherapeutics, enhancing their efficacy while reducing resistance mechanisms observed in tumors .

- Biomarker Development : PIM1 expression levels could serve as a biomarker for patient selection in clinical trials involving this compound .

Q & A

Basic Research Questions

Q. What experimental controls are essential when assessing Pim1-IN-1 specificity in kinase inhibition assays?

- Methodological Answer : Include positive controls (e.g., known Pim1 inhibitors like SGI-1776) and negative controls (e.g., inactive analogs of this compound) to validate assay specificity. Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to rule off-target effects. Dose-response curves should be replicated across ≥3 independent experiments to confirm IC₅₀ consistency .

- Data Interpretation : A ≥10-fold selectivity over closely related kinases (e.g., Pim2/Pim3) is recommended to confirm specificity. Statistical analysis (e.g., two-way ANOVA) must account for batch effects in cell-based assays .

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

- Protocol Optimization : Use logarithmic serial dilution (e.g., 0.1 nM–10 µM) to capture full dynamic range. Include vehicle controls (DMSO ≤0.1%) and normalize data to baseline activity. Pre-incubate cells with this compound for ≥1 hour to ensure target engagement .

- Statistical Rigor : Report Hill slopes and R² values for curve fitting. Outliers should be defined using methods like Grubbs’ test (α=0.05) to minimize false positives .

Q. What in vitro models are most appropriate for validating this compound’s anti-proliferative effects?

- Model Selection : Use Pim1-overexpressing cell lines (e.g., LNCaP for prostate cancer) with isogenic controls. For viability assays, combine ATP-based methods (CellTiter-Glo®) with apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .

- Limitations : Address potential confounding factors like Myc co-activation, as Pim1 synergizes with Myc-driven pathways. Include Myc knockdown models to isolate Pim1-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy studies of this compound?

- Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. Compare in vitro IC₅₀ values with achievable in vivo drug levels .

- Metabolite Interference : Test major metabolites (e.g., hydroxylated derivatives) for off-target activity. Use cassette dosing in preclinical models to assess combinatorial effects .

Q. What strategies optimize this compound’s therapeutic window in combination therapies?

- Synergy Screening : Use Chou-Talalay combination indices (CI <1 indicates synergy) with standard chemotherapeutics (e.g., docetaxel). Prioritize combinations showing enhanced efficacy in Pim1-high tumors via RNA-seq stratification .

- Toxicity Mitigation : Monitor hematological/ hepatic toxicity in murine models using serum biomarkers (ALT, AST). Adjust dosing schedules to minimize overlap with cytotoxic agents’ peak toxicity periods .

Q. How should contradictory findings about this compound’s role in apoptosis be addressed?

- Context-Dependent Mechanisms : Stratify results by cellular stress conditions (e.g., hypoxia, nutrient deprivation). Use CRISPR-Cas9 Pim1 knockouts to isolate apoptosis pathways (e.g., BAD phosphorylation vs. mTOR cross-talk) .

- Data Harmonization : Apply multi-omics integration (proteomics/transcriptomics) to identify compensatory pathways activated upon Pim1 inhibition .

Methodological Frameworks

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

- Nonlinear Regression : Fit data to a four-parameter logistic model (variable slope) using tools like GraphPad Prism®. Report 95% confidence intervals for IC₅₀/EC₅₀ values .

- Meta-Analysis : Aggregate data from independent studies using random-effects models to account for heterogeneity (e.g., I² statistic) .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.